ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
Overview
Description
“Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate” is a chemical compound. It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of a silver-mediated [3 + 2] cycloaddition . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches
Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate has been synthesized using various methods, including reactions involving ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine (Wu et al., 2006).
Crystal Structure Analysis
Investigations into the crystal structure of related compounds, such as Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, provide insights into their molecular geometry and stability, which are crucial for understanding their chemical behavior (Kumar et al., 2018).
Applications in Material Science
- Corrosion Inhibition: Derivatives such as Pyranpyrazole have shown potential as corrosion inhibitors for metals, useful in industrial processes like pickling. These inhibitors have been studied for their efficacy and mechanism of action on metal surfaces (Dohare et al., 2017).
Applications in Organic Synthesis
Synthesis of Condensed Pyrazoles
Compounds like Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors for creating various condensed pyrazoles, which are important in the development of novel organic compounds (Arbačiauskienė et al., 2011).
Development of Novel Amides
Research on the direct amidation of related pyrazole-4-carboxylates has provided pathways for the synthesis of carboxamides, which are significant in various chemical reactions (Milosevic et al., 2015).
Biological and Pharmaceutical Research
Analgesic and Anti-inflammatory Potential
Research on related compounds, such as 5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, has explored their potential as analgesic and anti-inflammatory agents, indicating possible medical applications (Gokulan et al., 2012).
Fungicidal and Plant Growth Regulation
The compound has shown activities in both fungicidal applications and plant growth regulation, highlighting its potential in agricultural chemistry (Minga, 2005).
Antiglaucoma Activity
Novel pyrazole derivatives of this compound have been synthesized and shown to exhibit antiglaucoma activity, suggesting a potential for development in ocular therapeutics (Kasımoğulları et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to participate in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities .
properties
IUPAC Name |
ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3N3O2/c1-2-22-12(21)8-6-19-20(11(8)18)7-3-4-10(14)9(5-7)13(15,16)17/h3-6H,2,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTHEUAJPNDRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Br)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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